molecular formula C10H10ClN3 B1453718 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine CAS No. 1248162-92-6

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

Cat. No. B1453718
M. Wt: 207.66 g/mol
InChI Key: GVOBTDZLOBTPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of piperazines . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . This compound is a 5-HT 2c serotonin receptor agonist and is a metabolite of trazodone .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .


Molecular Structure Analysis

The molecular structure of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine is similar to other piperazine derivatives. It is used as an intermediate in the manufacture of several antidepressants, such as trazodone and nefazodone .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds related to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine have been investigated for their potential in treating various diseases. Novel pyrazole derivatives, including structures closely related to the chemical , have shown promising results as antimicrobial and anticancer agents. Specifically, certain compounds have exhibited higher anticancer activity compared to the reference drug doxorubicin and possess significant antimicrobial properties (Hafez, Al-Hussain, & El-Gazzar, 2016). This suggests that derivatives of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine could be explored further for their therapeutic applications.

Structural and Chemical Analysis

The chemical and structural properties of related pyrazole compounds have been extensively studied, revealing their complex interactions and potential as a foundation for developing new therapeutic agents. For example, a Schiff base derived from 4-acylpyrazolone and 2-aminophenol has been synthesized and characterized, demonstrating the versatility and reactivity of the pyrazole moiety in forming compounds with potential biological activities (Sharma, Jadeja, Kant, & Gupta, 2014).

Anticancer Activity Against A549 Lung Cancer Cells

Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally related to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, were synthesized and showed inhibitory effects on the growth of A549 lung cancer cells. This highlights the potential of pyrazole derivatives in cancer treatment, specifically indicating that modifications to the pyrazole structure could lead to compounds with significant anticancer activities (Jin-hua Zhang et al., 2008).

Bioactivity and Pharmacophore Identification

Research has also focused on identifying the bioactive pharmacophore sites within pyrazole derivatives. The synthesis, characterization, and bioactivity studies of various pyrazole derivatives have been conducted to pinpoint the structural elements crucial for their antitumor, antifungal, and antibacterial properties. These studies contribute to a deeper understanding of how specific modifications to the pyrazole core can enhance or diminish its biological activities, paving the way for the design of more effective therapeutic agents (Titi et al., 2020).

Safety And Hazards

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-chlorophenyl)-5-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOBTDZLOBTPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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